![molecular formula C20H16ClN3O4 B10991568 methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10991568.png)

methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

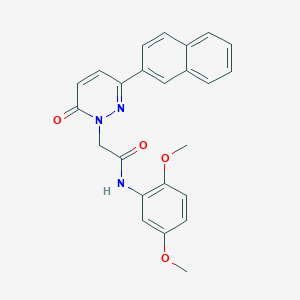

Methyl-4-({[3-(4-Chlorphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoat ist eine synthetische organische Verbindung, die zur Klasse der Pyridazinonderivate gehört. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die einen Pyridazinonring, eine Chlorphenylgruppe und einen Benzoatester umfasst. Sie ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse, da sie potenzielle biologische Aktivitäten und Anwendungen aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-({[3-(4-Chlorphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoat umfasst in der Regel mehrere Schritte:

Bildung des Pyridazinonrings: Der erste Schritt beinhaltet die Synthese des Pyridazinonkernes. Dies kann durch die Cyclisierung geeigneter Hydrazinderivate mit Diketonen unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der eine chlorierte aromatische Verbindung mit dem Pyridazinon-Zwischenprodukt reagiert.

Acetylierung: Die Acetylgruppe wird durch eine Acetylierungsreaktion eingeführt, die häufig unter Verwendung von Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin durchgeführt wird.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Benzoesäurederivats mit Methanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure.

Industrielle Produktionsmethoden

In einer industriellen Umgebung würde die Produktion dieser Verbindung die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Kontrolle von Temperatur, Druck und der Konzentration der Reaktanten. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Produktion effizient zu skalieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:

Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazinone intermediate.

Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-4-({[3-(4-Chlorphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was möglicherweise zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, die die Carbonylgruppen zu Alkoholen reduzieren können.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Chlorphenylgruppe, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole oder Amine.

Substitution: Amino- oder Thiolderivate.

Wissenschaftliche Forschungsanwendungen

Methyl-4-({[3-(4-Chlorphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung von Krankheiten, bei denen Pyridazinonderivate eine Wirksamkeit gezeigt haben.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-({[3-(4-Chlorphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann Enzyme oder Rezeptoren hemmen, die an Krankheitspfaden beteiligt sind. Beispielsweise könnte es Kinasen oder andere Enzyme hemmen, die für die Zellproliferation von Bedeutung sind, was zu seiner potenziellen Verwendung als Krebsmittel führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen untersuchten biologischen Aktivität ab.

Wirkmechanismus

The mechanism of action of methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-4-({[3-(3-Chlorphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoat

- Methyl-4-({[3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoat

- Methyl-4-({[3-(4-Bromphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoat

Einzigartigkeit

Methyl-4-({[3-(4-Chlorphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoat ist aufgrund des spezifischen Substitutionsschemas am Pyridazinonring und des Vorhandenseins der Chlorphenylgruppe einzigartig. Diese strukturelle Einzigartigkeit kann im Vergleich zu seinen Analoga zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten führen.

Eigenschaften

Molekularformel |

C20H16ClN3O4 |

|---|---|

Molekulargewicht |

397.8 g/mol |

IUPAC-Name |

methyl 4-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C20H16ClN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25) |

InChI-Schlüssel |

DIKHKWRQJNXNSG-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B10991487.png)

![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide](/img/structure/B10991497.png)

![1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide](/img/structure/B10991512.png)

![1-(4-Chlorophenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10991520.png)

![1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one](/img/structure/B10991535.png)

![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10991548.png)

![N-(2-{[3-(4-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10991549.png)

![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10991558.png)

![N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10991577.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10991582.png)